molecular formula C39H43O20+ B1257038 Alatanin 2 CAS No. 131189-51-0

Alatanin 2

Cat. No.: B1257038
CAS No.: 131189-51-0
M. Wt: 831.7 g/mol
InChI Key: GHSMFVLHRTWFOO-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

Alatanin 2 belongs to the class of organic compounds known as flavonoid-3-o-glycosides. These are phenolic compounds containing a flavonoid moiety which is O-glycosidically linked to carbohydrate moiety at the C3-position. This compound is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, this compound is primarily located in the cytoplasm. Outside of the human body, this compound can be found in root vegetables. This makes this compound a potential biomarker for the consumption of this food product.
Peonidin 3-(4-sinapoylgentiobioside) is a glycoside and a member of flavonoids.

Properties

CAS No.

131189-51-0

Molecular Formula

C39H43O20+

Molecular Weight

831.7 g/mol

IUPAC Name

[6-[5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)chromenylium-3-yl]oxy-4,5-dihydroxy-2-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-3-yl] (E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoate

InChI

InChI=1S/C39H42O20/c1-51-23-10-17(5-6-20(23)42)36-26(13-19-21(43)11-18(41)12-22(19)55-36)56-39-35(50)33(48)37(28(58-39)15-54-38-34(49)32(47)31(46)27(14-40)57-38)59-29(44)7-4-16-8-24(52-2)30(45)25(9-16)53-3/h4-13,27-28,31-35,37-40,46-50H,14-15H2,1-3H3,(H3-,41,42,43,44,45)/p+1

InChI Key

GHSMFVLHRTWFOO-UHFFFAOYSA-O

Isomeric SMILES

COC1=CC(=CC(=C1O)OC)/C=C/C(=O)OC2C(OC(C(C2O)O)OC3=CC4=C(C=C(C=C4[O+]=C3C5=CC(=C(C=C5)O)OC)O)O)COC6C(C(C(C(O6)CO)O)O)O

SMILES

COC1=CC(=CC(=C1O)OC)C=CC(=O)OC2C(OC(C(C2O)O)OC3=CC4=C(C=C(C=C4[O+]=C3C5=CC(=C(C=C5)O)OC)O)O)COC6C(C(C(C(O6)CO)O)O)O

Canonical SMILES

COC1=CC(=CC(=C1O)OC)C=CC(=O)OC2C(OC(C(C2O)O)OC3=CC4=C(C=C(C=C4[O+]=C3C5=CC(=C(C=C5)O)OC)O)O)COC6C(C(C(C(O6)CO)O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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